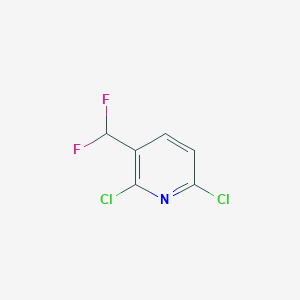

2,6-Dichloro-3-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,6-dichloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODCNGJAAUFOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278124 | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-26-3 | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis protocols using 2,6-Dichloro-3-(difluoromethyl)pyridine as an intermediate

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and agrochemical development. It focuses on the strategic utilization of 2,6-Dichloro-3-(difluoromethyl)pyridine , a high-value fluorinated building block used to introduce the lipophilic hydrogen-bond donor motif (–CF₂H) into bioactive scaffolds.

Executive Summary & Chemical Profile

The substitution of a trifluoromethyl group (–CF₃) with a difluoromethyl group (–CF₂H) is a premier strategy in modern drug design (the "Bioisostere Approach"). The –CF₂H moiety acts as a lipophilic hydrogen-bond donor, often improving metabolic stability and binding affinity compared to its non-fluorinated or perfluorinated analogs.

2,6-Dichloro-3-(difluoromethyl)pyridine serves as a versatile electrophilic scaffold. Its unique substitution pattern allows for orthogonal regioselectivity —enabling chemists to sequentially functionalize the C-2 and C-6 positions with high precision.

Chemical Identity[1][2][3][4][5][6][7]

-

Compound Name: 2,6-Dichloro-3-(difluoromethyl)pyridine[1]

-

Analog CAS: 55304-75-1 (Refers to the 3-CF₃ analog; the CF₂H variant is a custom building block).

-

Molecular Formula: C₆H₃Cl₂F₂N

-

Key Properties:

-

Lipophilicity: High (LogP ~ 2.5–3.0 est).

-

Acidity: The –CF₂H proton is weakly acidic (

> 20), acting as a H-bond donor. -

Stability: Stable under standard acidic/neutral conditions; sensitive to strong bases (e.g.,

-BuLi) which may induce dehydrofluorination.

-

Core Reactivity Analysis: The "Orthogonal Switch"

The reactivity of 2,6-dichloro-3-(difluoromethyl)pyridine is governed by the interplay between the steric bulk of the –CF₂H group and the electronic activation of the pyridine ring.

-

C-6 Position (Distal): Sterically accessible. Favored by Nucleophilic Aromatic Substitution (

) . -

C-2 Position (Proximal): Sterically hindered but electronically activated (inductive effect of –CF₂H). Favored by Palladium-Catalyzed Cross-Coupling .

This divergence allows for a "One-Pot, Two-Step" synthesis of non-symmetric 2,6-disubstituted pyridines.

Reactivity Pathway Diagram

Detailed Synthesis Protocols

Protocol A: Regioselective Amination at C-6

This protocol is ideal for synthesizing fungicide intermediates (e.g., SDHI analogs) where an amine tail is required at the 6-position.

Mechanism: The bulky –CF₂H group at C-3 shields the C-2 chlorine, directing the incoming nucleophile to the C-6 position.

Materials:

-

Substrate: 2,6-Dichloro-3-(difluoromethyl)pyridine (1.0 eq)

-

Nucleophile: 4-Fluoroaniline (1.1 eq) (Representative amine)

-

Base:

(2.0 eq) -

Solvent: DMF (Anhydrous) or NMP

Step-by-Step Procedure:

-

Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-3-(difluoromethyl)pyridine (1.0 g, ~5 mmol) in DMF (10 mL).

-

Addition: Add finely ground anhydrous

(1.38 g, 10 mmol). Subsequently, add 4-fluoroaniline (0.61 g, 5.5 mmol) dropwise. -

Reaction: Heat the mixture to 80 °C under an inert atmosphere (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

~0.8) should disappear, and a new polar spot (

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product typically precipitates.

-

If solid: Filter, wash with water, and dry under vacuum.

-

If oil: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% of 2-chloro-6-(4-fluorophenylamino)-3-(difluoromethyl)pyridine .

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C-2

Contrary to standard steric arguments, Palladium-catalyzed cross-couplings on this scaffold often favor the C-2 position (ortho to the –CF₂H group). This is attributed to the oxidative addition preference at the most electron-deficient C-Cl bond (C-2 is more electron-deficient due to proximity to Nitrogen and the electron-withdrawing –CF₂H).

Materials:

-

Substrate: 2,6-Dichloro-3-(difluoromethyl)pyridine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Degassing: In a Schlenk tube, combine the substrate (1.0 eq), phenylboronic acid (1.1 eq), and

. Evacuate and backfill with Argon (3 cycles). -

Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M

(2.0 eq). -

Reaction: Seal the tube and heat to 90 °C for 8–12 hours.

-

Note: Do not overheat (>110 °C) to prevent bis-coupling.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

. -

Purification: Flash chromatography (Gradient: 5% to 15% EtOAc in Hexane).

Expected Result: Major product is 2-phenyl-6-chloro-3-(difluoromethyl)pyridine (>10:1 regioselectivity vs C-6 isomer).

Troubleshooting & Expert Insights

Handling the Difluoromethyl Group

Unlike the inert trifluoromethyl group, the –CF₂H proton is acidic.

-

Avoid: Strong amide bases (LDA, LiTMP) unless generating a specific anion. These can cause deprotonation of the –CF₂H, leading to elimination of fluoride and formation of a reactive difluorocarbene species, resulting in polymerization or decomposition.

-

Recommended: Use carbonate bases (

,

Regioselectivity Optimization Table

| Reaction Type | Nucleophile / Reagent | Preferred Site | Solvent System | Key Driver |

| Amines ( | C-6 | DMF, DMSO | Steric hindrance at C-2 | |

| Alkoxides ( | C-6 | THF, Toluene | Steric hindrance at C-2 | |

| Suzuki | Aryl Boronic Acids | C-2 | Dioxane/Water | Electronic activation (C-2 is more electropositive) |

| Sonogashira | Terminal Alkynes | C-2 | THF/Et3N | Electronic activation |

References

-

Regioselectivity in Halopyridines

-

Difluoromethyl Bioisosteres

-

General Reactivity of Fluorinated Pyridines

Sources

Application Notes & Protocols: Synthetic Pathways from Halogenated Pyridines to Advanced Agrochemicals

A Senior Application Scientist's Guide for Researchers in Agrochemical Development

Editor's Note: Initial research into the synthesis of agrochemicals from 2,6-dichloro-3-(difluoromethyl)pyridine reveals that this specific molecule is not a widely documented starting material in publicly available scientific literature or patents for major commercial agrochemicals. The difluoromethyl moiety is indeed crucial in modern fungicides; however, in leading products like Pydiflumetofen, this group is incorporated into a pyrazole ring system via alternative synthetic strategies that do not originate from a difluoromethylpyridine precursor[1][2][3].

In contrast, the analogous compound, 2,6-dichloro-3-(trifluoromethyl)pyridine , is a pivotal and extensively documented building block in the agrochemical industry[4][5]. Therefore, to provide a scientifically accurate, verifiable, and practical guide, this document will focus on the well-established synthetic procedures originating from 2,6-dichloro-3-(trifluoromethyl)pyridine. The principles and reaction types discussed herein—such as nucleophilic substitution and cross-coupling—are broadly applicable and would theoretically be relevant for the difluoromethyl analogue, should it become a key intermediate in future discoveries.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern agrochemical design[6]. The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring can significantly enhance a molecule's biological efficacy, metabolic stability, and lipophilicity, properties that are critical for effective pesticides[7]. The -CF₃ group acts as a powerful electron-withdrawing group and a stable, lipophilic bioisostere for other chemical moieties, improving transport and interaction with biological targets[7].

2,6-Dichloro-3-(trifluoromethyl)pyridine is a particularly versatile intermediate. The two chlorine atoms at the C2 and C6 positions of the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) and serve as reactive handles for palladium-catalyzed cross-coupling reactions[8][9]. This dual reactivity allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures required for potent fungicidal, herbicidal, and insecticidal activity[4][7].

Core Synthetic Transformations and Mechanistic Rationale

The synthetic utility of 2,6-dichloro-3-(trifluoromethyl)pyridine hinges on the differential reactivity of its two chlorine atoms. The C2 position is generally more susceptible to nucleophilic attack than the C6 position due to electronic effects. However, the steric hindrance from the adjacent -CF₃ group can influence this selectivity, which can be exploited to control reaction outcomes[8].

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is a fundamental reaction for introducing O-, N-, and S-based nucleophiles onto the pyridine ring. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion whose formation is favored by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group[9][10].

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or sulfolane are preferred as they can solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity[11].

-

Base: A non-nucleophilic base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity.

-

Temperature: Elevated temperatures (80-150 °C) are typically necessary to overcome the activation energy for the formation of the Meisenheimer complex.

The general workflow for a nucleophilic substitution on this scaffold is outlined below.

Caption: General workflow for nucleophilic aromatic substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and amino groups. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry[7][12].

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle[13][14].

-

Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the coupling partner (e.g., boronic acid in a Suzuki coupling) and facilitate the transmetalation step.

-

Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or DME are used to prevent the deactivation of the catalyst and reagents.

The logical flow for a typical cross-coupling reaction is depicted below.

Sources

- 1. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 2. Pydiflumetofen (Ref: SYN 545794) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chigroup.site [chigroup.site]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. scispace.com [scispace.com]

- 11. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Scalable Strategies for Fluorinated Pyridine Scaffolds

Executive Summary & Strategic Importance

The incorporation of fluorine into pyridine scaffolds is a critical tactic in modern drug discovery.[1] Fluorine acts as a bioisostere for hydrogen, modulating lipophilicity (

While academic literature often favors silver-mediated C-H activation or photoredox catalysis, these methods frequently fail on kilogram scales due to cost (AgF

-

Halex (Halogen Exchange) Reaction: The industrial workhorse for converting chloropyridines.

-

Continuous Flow Diazotization: Making the Balz-Schiemann reaction safe.

-

Direct Fluorination (

): Utilizing flow technology to tame elemental fluorine.

Method A: The Halex Reaction (Nucleophilic Aromatic Substitution)[2][3]

Mechanistic Insight & Causality

The Halex reaction relies on the nucleophilic attack of a fluoride ion on an electron-deficient aromatic ring (

The Solubility Paradox: Fluoride salts (KF, CsF) are ionic lattice solids, while aryl chlorides are organic. They do not mix.

-

Solution: We use polar aprotic solvents (Sulfolane, DMSO) and Phase Transfer Catalysts (PTCs) to shuttle fluoride into the organic phase.

-

The "Naked" Fluoride Danger: Once solubilized, fluoride is extremely nucleophilic but also basic. If water is present, it forms HF and hydroxide, killing the reaction and corroding the reactor. Strict anhydrous conditions are non-negotiable.

Critical Reagent Selection

-

Fluoride Source: Spray-dried Potassium Fluoride (sd-KF) is superior to calcined KF. Spray drying increases the surface area by 5–10x, significantly boosting reaction kinetics.

-

Solvent: Sulfolane is preferred over DMSO for scale-up. DMSO can decompose violently at the high temperatures (>180°C) often required for deactivated substrates.

-

Catalyst: Tetraphenylphosphonium bromide (

) or 18-crown-6 (though the latter is expensive/toxic).

Protocol: Kilogram-Scale Synthesis of 2-Fluoropyridine

Target: Conversion of 2-chloropyridine to 2-fluoropyridine.

Safety Warning: Thermal Runaway Risk. The Shell Stanlow manufacturing incident (1990) was caused by impurity-driven thermal runaway in a Halex reaction. Ensure differential scanning calorimetry (DSC) is performed on the reaction mixture before scale-up.

Step-by-Step Workflow:

-

Drying (Azeotropic Distillation):

-

Charge a Hastelloy reactor with Sulfolane (10 vol) and spray-dried KF (1.5 equiv).

-

Add Toluene (2 vol).

-

Heat to 140°C to distill off the toluene-water azeotrope. The system water content must be <100 ppm (Karl Fischer titration).

-

-

Reaction:

-

Cool to 100°C. Add 2-chloropyridine (1.0 equiv) and

(0.05 equiv). -

Heat to 190°C–210°C. Agitate vigorously.

-

Process Control: Monitor conversion by GC.[3] Reaction typically takes 12–18 hours.

-

-

Workup (Solvent Swap):

-

Cool to 80°C. Filter off the KCl salts (hazardous waste: fluoride contamination).

-

Distill the product directly from the high-boiling sulfolane (2-fluoropyridine bp: 126°C; Sulfolane bp: 285°C). This avoids aqueous workup and prevents hydrolysis.

-

Workflow Visualization

Figure 1: Industrial workflow for Halex reaction emphasizing the critical drying step.

Method B: Continuous Flow Diazotization (Balz-Schiemann)

The Scalability Problem

The classic Balz-Schiemann reaction involves forming a diazonium tetrafluoroborate salt from an aminopyridine, followed by thermal decomposition.

-

Batch Risk: Diazonium salts are high-energy explosives. Accumulating kilograms of this intermediate in a batch reactor is a severe safety hazard.

-

Flow Solution: In a flow reactor, the active volume is milliliters. If a decomposition occurs, it is contained within a small section of tubing.

Protocol: Flow Synthesis of 3-Fluoropyridine

Target: 3-aminopyridine

Equipment Setup:

-

Pump A: 3-aminopyridine in aqueous

. -

Pump B:

in water.[4] -

Reactor Zone 1 (Diazotization): PFA tubing coil kept at 0°C.

-

Reactor Zone 2 (Decomposition): Stainless steel or Hastelloy coil heated to 60–80°C.

Step-by-Step Workflow:

-

Feed Preparation: Dissolve 3-aminopyridine (1 M) in 48%

. Dissolve -

Diazotization: Mix streams A and B in a T-mixer. Residence time: 5–10 minutes at 0°C.

-

Chemistry: Formation of Pyridine-

.

-

-

Thermal Decomposition: The stream passes directly into the heated coil (Zone 2).

-

Observation: Nitrogen gas (

) evolution will be observed (slug flow). A back-pressure regulator (4–5 bar) is required to keep the solvent liquid and manage gas expansion.

-

-

Quench: The output flows into a stirred tank containing

to neutralize excess acid.

Flow Reactor Diagram

Figure 2: Continuous flow setup for safe handling of diazonium intermediates.

Method C: Direct Fluorination ( Gas)

For highly deactivated pyridines where

-

Constraint:

is highly corrosive and exothermic. -

Protocol: Use 10%

in -

Solvent: Acetonitrile or Formic Acid (promotes electrophilic attack).

-

Hardware: Monel or Nickel tubing is required. Standard steel will corrode.

-

Mechanism: This proceeds via a radical cation mechanism or direct electrophilic attack depending on acidity.

Comparative Analysis & Decision Matrix

| Feature | Halex ( | Flow Diazotization | Direct Fluorination ( |

| Primary Substrate | Chloropyridines | Aminopyridines | Unfunctionalized Pyridines |

| Scalability | High (Batch/CSTR) | High (Flow only) | Medium (Specialized Flow) |

| Cost Efficiency | High (Cheap salts) | Medium | High (High atom economy) |

| Safety Profile | Moderate (Thermal risk) | High (If flow used) | Low (Requires specialized safety) |

| Key Limitation | Requires activated ring | Multi-step precursor synthesis | Poor regioselectivity |

References

-

BenchChem Technical Support. (2025).[1][4] Scalable Synthesis of Fluorinated Pyridines - Troubleshooting & FAQs. BenchChem.[1][4] Link

-

Furuya, T., et al. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides.[5] Synthesis, 1804–1821.[5][6] Link

-

Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction Incident. Scientific Update. Link

-

Baumann, M., et al. (2020).[7] A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development.[5][7] Link

-

Siegemund, G., et al. (2002). Fluorine Compounds, Organic.[1][2][5][4][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 6. Halex process - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic C-H Activation of 2,6-Dichloro-3-(difluoromethyl)pyridine

Executive Summary & Strategic Rationale

Target Substrate: 2,6-Dichloro-3-(difluoromethyl)pyridine (DCDFP). Chemical Profile:

-

Electronic State: Highly electron-deficient (

-deficient) due to the synergistic electron-withdrawing effects of the pyridine nitrogen, two chlorine atoms (at C2, C6), and the difluoromethyl group (at C3). -

Steric Environment: The C2 and C6 positions are blocked, preventing traditional ortho-directed metallation relative to nitrogen. The C3 position is occupied by a bulky

motif. -

Reactive Sites:

-

C5 Position: Sterically accessible (adjacent to the smaller

group). -

C4 Position: Electronically activated (para to nitrogen), but sterically encumbered by the adjacent

.

-

Application Scope: This guide details two complementary C-H activation protocols designed to selectively functionalize the C5 and C4 positions. These methods bypass the need for pre-functionalized starting materials (e.g., bromides/iodides), streamlining the synthesis of complex agrochemical and pharmaceutical intermediates.

Protocol A: Sterically-Controlled C5-Borylation

Mechanism: Iridium(III)-Catalyzed C-H Activation. Target: C5-H Bond.

Rationale

Iridium-catalyzed borylation is governed primarily by steric factors rather than electronic acidity. In DCDFP, the C5-H bond is flanked by a proton (at C4) and a chlorine atom (at C6). The C4-H bond, conversely, is flanked by a proton (at C5) and the bulky

Reagents & Materials

| Component | Role | Specification |

| Substrate | Reactant | 2,6-Dichloro-3-(difluoromethyl)pyridine (1.0 equiv) |

| Pre-catalyst | 1.5 mol% (3.0 mol% Ir) | |

| dtbpy | Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (3.0 mol%) |

| Boron Source | Bis(pinacolato)diboron (0.6 equiv - Note 1) | |

| THF / MTBE | Solvent | Anhydrous, degassed (0.5 M) |

Note 1: Using 0.6 equiv of diboron relative to substrate (or excess substrate) minimizes over-borylation, though the steric crowding of DCDFP makes bis-borylation unlikely.

Step-by-Step Protocol

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -

Catalyst Formation: Add 2 mL of anhydrous THF. The solution should turn deep brown/red, indicating the formation of the active catalytic species. Let stand for 5 minutes.

-

Reactant Addition: Add

(152 mg, 0.6 mmol) followed by DCDFP (198 mg, 1.0 mmol). -

Reaction: Seal the vial with a PTFE-lined cap. Heat the reaction mixture at 60 °C for 12 hours in an aluminum heating block.

-

Checkpoint: Monitor conversion via GC-MS.[1] The product peak (M+) should appear at m/z ~325.

-

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure.

-

Purification: The resulting pinacol boronate ester is often stable enough for silica gel chromatography (eluent: Hexanes/EtOAc 9:1). However, for unstable intermediates, proceed directly to the cross-coupling step (telescoping).

Expected Outcome

-

Major Product: 2,6-Dichloro-3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

Selectivity: >10:1 (C5 vs C4).

Protocol B: Electronically-Controlled C4-Alkylation

Mechanism: Minisci-Type Radical Substitution. Target: C4-H Bond.

Rationale

The Minisci reaction involves the addition of nucleophilic carbon radicals to electron-deficient heterocycles. The pyridine ring of DCDFP is highly deactivated, making it an excellent trap for alkyl radicals. While C2 and C6 are blocked, the C4 position is the most electron-deficient site remaining (para to the nitrogen). Despite the steric bulk of the adjacent

Reagents & Materials

| Component | Role | Specification |

| Substrate | Reactant | DCDFP (1.0 equiv) |

| Carboxylic Acid | Radical Precursor | R-COOH (2.0 equiv) |

| Oxidant | Ammonium persulfate (2.0 equiv) | |

| Catalyst | Silver nitrate (20 mol%) | |

| TFA | Acid Additive | Trifluoroacetic acid (1.0 equiv) |

| DCM / | Solvent | Biphasic 1:1 mixture (0.2 M) |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve DCDFP (1.0 mmol) and the desired carboxylic acid (2.0 mmol) in a mixture of DCM (2.5 mL) and water (2.5 mL).

-

Acidification: Add TFA (1.0 mmol). Note: Protonation of the pyridine nitrogen (or H-bonding) further lowers the LUMO energy, accelerating radical attack.

-

Catalyst Addition: Add

(34 mg, 0.2 mmol). -

Initiation: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm).

-

Oxidant Feed: Add

(456 mg, 2.0 mmol) portion-wise over 10 minutes.-

Caution: Gas evolution (

) will occur. Ensure open venting through the condenser.

-

-

Reaction: Stir at 40 °C for 4–6 hours.

-

Workup: Basify carefully with sat.

to pH 8. Extract with DCM (3 x 10 mL). Dry combined organics over

Expected Outcome

-

Major Product: 4-Alkyl-2,6-dichloro-3-(difluoromethyl)pyridine.

-

Mechanism Note: The silver catalyzes the oxidative decarboxylation of the acid, generating an alkyl radical (

) which attacks the C4 position.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent selectivity controlled by the choice of mechanism (Steric vs. Electronic).

Figure 1: Divergent C-H functionalization pathways for DCDFP. The Steric pathway (Red) targets C5, while the Electronic pathway (Green) targets C4.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Ir-Borylation) | Catalyst Poisoning | Ensure DCDFP is free of Lewis basic impurities (amines/thiols). Increase catalyst loading to 3 mol%. |

| Regioisomer Mixtures (Ir-Borylation) | High Temperature | Lower reaction temperature to 50 °C to enhance steric discrimination between C5 and C4. |

| Low Yield (Minisci) | Radical Quenching | Degas solvents thoroughly to remove oxygen (radical scavenger). Increase oxidant equivalents. |

| Poly-alkylation (Minisci) | Substrate Consumption | The product is less electron-deficient than the starting material (alkyl group is EDG), reducing over-reaction. If observed, stop reaction at 70% conversion. |

References

-

Iridium-Catalyzed C-H Borylation of Pyridines

-

Minisci Reaction Mechanism & Scope

- Title: Practical and Scalable C–H Functionalization of Pyridines via the Minisci Reaction.

- Source:Journal of the American Chemical Society, 2010, 132, 38, 13194–13196.

-

URL:[Link]

- Relevance: Provides the foundational protocol for silver-catalyzed radical alkylation of electron-deficient heterocycles.

-

Difluoromethyl Group Properties

Sources

- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of the difluoromethyl group under basic reaction conditions

Technical Support Center: Stability of the Difluoromethyl Group

Executive Summary

The difluoromethyl group (CF₂H) is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] However, its stability is often overestimated. Under basic conditions, the CF₂H group can exhibit "masked acidity," leading to catastrophic decomposition via alpha-elimination .

This guide provides a mechanistic understanding of this instability, a base compatibility framework, and diagnostic protocols to ensure the integrity of your difluoromethylated scaffolds during synthesis.[2]

Module 1: The Mechanism of Instability[2]

Q: Why is my CF₂H group disappearing during reaction?

A: The disappearance is likely due to the "Masked Nucleophile" effect .[2] While the C-H bond in a difluoromethyl arene (Ar-CF₂H) appears robust (pKa ~44 for neutral arenes), it possesses significant kinetic acidity, especially in electron-deficient heterocycles. Upon deprotonation, the resulting anion is not a stable species; it is a transient intermediate that rapidly ejects a fluoride ion to generate difluorocarbene (:CF₂) .[2]

This process is irreversible.[2] Once the carbene forms, it reacts with nucleophiles (solvent, base, or substrate) or oligomerizes, leading to tarry byproducts and loss of the CF₂H motif.

Figure 1: The Decomposition Pathway [2]

Caption: Mechanistic pathway of base-mediated CF₂H decomposition via alpha-elimination of fluoride.

Module 2: Base Compatibility & Selection

Q: Which bases are safe to use with CF₂H-containing compounds?

A: Base selection must be governed by the pKa of the conjugate acid and the electronic nature of your substrate .[2]

-

Electron-Rich Arenes (e.g., Anisole-CF₂H): More resistant to deprotonation.

-

Electron-Poor Heterocycles (e.g., 2-Pyridine-CF₂H): Highly susceptible. The inductive effect of nitrogen lowers the pKa of the CF₂H proton, accelerating decomposition.[2]

Table 1: Base Compatibility Matrix

| Base Class | Examples | Approx. pKa (DMSO) | Compatibility Status | Technical Notes |

| Weak Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | 10 - 20 | SAFE | Standard for Suzuki/Buchwald couplings. Generally safe for all substrates.[2] |

| Amine Bases | Et₃N, DIPEA, Pyridine | 9 - 11 | SAFE | Safe. Often used as acid scavengers.[2] |

| Alkoxides | NaOMe, NaOEt | 29 - 30 | CAUTION | Risk Zone. Can deprotonate electron-deficient heterocycles (e.g., 2-CF₂H-pyridines) leading to decomposition. |

| Steric Alkoxides | KOtBu, NaOtBu | ~32 | CAUTION | Kinetic basicity is high. Avoid heating with electron-poor CF₂H substrates.[2] |

| Amides/Hydrides | LDA, LiHMDS, NaH | 35 - 50 | UNSAFE | Prohibited. Will rapidly deprotonate CF₂H, triggering immediate carbene formation. |

| Organometallics | n-BuLi, Grignards | > 50 | UNSAFE | Will attack the proton or the C-F bond directly.[2] |

Module 3: Diagnostic Workflow (H/D Exchange)

Q: How do I determine if my specific substrate is stable without risking a precious large-scale batch?

A: Perform a Deuterium Exchange Test . This is a non-destructive, self-validating experiment. If the proton exchanges with deuterium, the corresponding anion is accessible, and the pathway to decomposition is open.[2]

Protocol: NMR-Based Stability Assessment

-

Preparation: Dissolve 5–10 mg of your CF₂H substrate in 0.6 mL of DMSO-d₆ (or a mixture of THF-d₈/D₂O if mimicking aqueous conditions).

-

Control Scan: Acquire a standard ¹H NMR spectrum. Locate the characteristic triplet of the CF₂H proton (typically

6.5 – 7.5 ppm, -

Base Addition: Add 2.0 equivalents of the base you intend to use (e.g., K₂CO₃ or NaOtBu).[2]

-

Incubation:

-

Condition A: Shake at Room Temperature for 1 hour.

-

Condition B: Heat to your intended reaction temperature (e.g., 60°C) for 1 hour.

-

-

Analysis: Acquire ¹H NMR and ¹⁹F NMR spectra.

-

Pass: The CF₂H triplet integral remains constant relative to an internal standard (or stable aromatic protons).

-

Warning (Labile): The triplet disappears or diminishes (H/D exchange occurred), but ¹⁹F signal remains a doublet (CF₂D). Implication: Anion forms but is stable; proceed with caution.

-

Fail (Decomposition): The ¹H signal is gone, and ¹⁹F signal is gone or shows new fluoride peaks (e.g., broad peak at -120 ppm). Implication: Carbene formation occurred.[2]

-

Module 4: Troubleshooting Specific Transformations

Q: Can I perform cross-coupling reactions (Suzuki, Buchwald) on CF₂H-arenes?

A: Yes, but you must avoid "shuttle" deprotonation.

Scenario: You are performing a Suzuki coupling using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.

-

Risk: Low.[2] Carbonate is too weak to deprotonate most CF₂H groups.[2]

-

Troubleshooting: If yield is low, do not switch to stronger bases like KOtBu. Instead, switch to K₃PO₄ (anhydrous) or Cs₂CO₃ to increase solubility without significantly raising the pKa ceiling.

Scenario: You need to lithiate a ring position ortho to the CF₂H group.

-

Risk: Extreme.[2] Alkyllithiums will deprotonate the CF₂H group preferentially or attack the C-F bond.[2]

-

Solution: This transformation is generally forbidden.[2] You must introduce the CF₂H group after lithiation/functionalization, or use a radical C-H difluoromethylation strategy instead of anionic chemistry.[2]

Figure 2: Decision Tree for Reaction Planning

Caption: Decision logic for assessing risk in basic reactions involving difluoromethyl groups.

References

-

Mechanistic Insight: Wang, L., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018 .[2] Link

-

Acidity & H-Bonding: Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 2017 . Link

-

General Stability: Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Chemical Communications, 2009 . Link

-

H/D Exchange Methodology: Englander, S. W., et al. "Hydrogen-Deuterium Exchange."[3] Nature Structural Biology, 1997 . Link

Sources

Technical Guide: Optimizing Catalyst Selection for 2,6-Dichloro-3-(difluoromethyl)pyridine Cross-Coupling

This technical guide addresses the specific challenges of cross-coupling 2,6-Dichloro-3-(difluoromethyl)pyridine , a scaffold where electronic activation and steric hindrance are in direct competition.

Substrate Analysis & Reactivity Profile[1]

Before selecting a catalyst, you must understand the "personality" of your substrate. 2,6-Dichloro-3-(difluoromethyl)pyridine possesses a unique electronic bias that dictates its reactivity.

-

The Core Conflict: The pyridine ring contains two electrophilic sites (C2-Cl and C6-Cl).[1]

-

Steric Factor: C6 is less hindered.[1]

-

Electronic Factor: The C3-difluoromethyl (

) group is a strong Electron-Withdrawing Group (EWG). Through inductive effects (

-

-

The Dominant Force: In Palladium-catalyzed cross-coupling, electronic activation at C2 overrides steric hindrance. Consequently, the C2-position is the primary reactive site .

Reactivity Decision Tree

Use this logic flow to determine your experimental strategy.

Figure 1: Decision tree for selecting the synthetic strategy based on regioselectivity goals.

Catalyst & Ligand Selection Matrix

For the standard C2-selective coupling, ligand choice focuses on facilitating oxidative addition at the electron-deficient C2 position while preventing over-reaction (bis-coupling).

| Catalyst System | Ligand Class | Recommended For | Technical Notes |

| Pd(OAc)₂ + PPh₃ | Simple Phosphine | Initial Screening / Scale-up | Cost-effective. Good for activated aryl boronates. May require higher temps (80°C+). |

| Pd(dppf)Cl₂ | Bidentate | High C2-Selectivity | The bite angle of dppf often enhances stability and selectivity for mono-coupling. |

| Pd₂dba₃ + XPhos | Dialkylbiaryl Phosphine | Sterically Demanding Partners | Excellent for coupling ortho-substituted boronic acids. High activity risks bis-coupling; control stoichiometry strictly. |

| Pd-PEPPSI-IPr | NHC | Deactivated/Difficult Nucleophiles | Extremely active. Use at room temp or mild heat to avoid scrambling or bis-coupling. |

| Pd(PPh₃)₄ | Pd(0) Source | Standard Benchmarking | Reliable but air-sensitive. Often leads to higher hydrodehalogenation byproducts if reaction stalls. |

Optimized Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 while retaining the C6-Cl and C3-CF2H intact.

Reagents:

-

Substrate: 1.0 equiv

-

Arylboronic acid: 1.05 equiv (Do not exceed 1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (using K₃PO₄)

Step-by-Step:

-

Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial.

-

Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed solvent via syringe.

-

Reaction: Heat to 60–80°C . Note: Monitor closely by LCMS after 2 hours. Do not overheat (>100°C) to prevent C6 activation.

-

Workup: Dilute with EtOAc, wash with brine. The product is the 2-aryl-3-(difluoromethyl)-6-chloropyridine .

Protocol B: Handling the Group (Base Sensitivity)

The C3-difluoromethyl group is a "masked acid." Strong bases can deprotonate the

-

FORBIDDEN BASES:

, -

RECOMMENDED BASES:

(anhydrous or aq), -

TIP: If you observe "missing fluorine" byproducts in NMR (

), switch to anhydrous

Troubleshooting Center (Q&A)

Issue 1: "I am getting a mixture of Mono- and Bis-coupled products."

Diagnosis: The catalyst is too active, or the stoichiometry is loose. Once the C2-product forms, it is still an aryl chloride (at C6) and can react again, though slower. Solution:

-

Stoichiometry: Reduce boronic acid to 0.95–1.0 equiv . It is better to have unreacted starting material (easy to separate) than bis-product (difficult to separate).

-

Dosing: Add the boronic acid solution dropwise over 1 hour.

-

Catalyst: Switch from highly active Buchwald ligands (XPhos/SPhos) to a "slower" catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

Issue 2: "The reaction stalls with 30% starting material remaining."

Diagnosis: Catalyst deactivation or boronic acid protodeboronation. Solution:

-

Check the Boronic Acid: Electron-poor boronic acids degrade rapidly. Add the boronic acid in two portions (0.6 equiv at T=0, 0.5 equiv at T=2h).

-

Water Content: Ensure the solvent is thoroughly degassed. Oxygen kills the active Pd(0) species rapidly.

Issue 3: "I need to couple at C6, but C2 is reacting."

Diagnosis: You are fighting the electronic bias of the substrate. Solution:

-

Direct Reversal is Difficult: There is no simple "magic ligand" to reliably reverse this selectivity to C6 for this specific substrate.

-

Workaround:

-

Block C2: Use a starting material with a C2-hydrazino or C2-OBn group, couple at C6, then convert C2 back to Cl (inefficient).

-

SNAr Approach: If your nucleophile is an amine/thiol (not Suzuki), you might see different selectivity based on solvent polarity (dipolar aprotic solvents like DMSO sometimes favor C6 for SNAr due to transition state stabilization), but C2 is still electronically activated.

-

Recommendation: Design your synthesis to couple C2 first, or accept that C6-selective coupling requires a custom screening campaign (try QPhos or P(tBu)₃ which sometimes favor distal positions due to extreme steric crowding at the metal center).

-

Issue 4: "My yield is low, and I see defluorinated byproducts."

Diagnosis: Base-mediated degradation of the

-

Lower the reaction temperature (try 50°C).

-

Switch base to CsF or K₃PO₄ .

-

Avoid alcohol solvents (MeOH/EtOH) which can facilitate H/D exchange or degradation.

Mechanism & Failure Points

Understanding the catalytic cycle helps pinpoint where the reaction fails.

Figure 2: Catalytic cycle highlighting the critical failure points for this specific substrate.

References

-

Regioselectivity in 3-substituted-2,6-dichloropyridines

- Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions. (Confirming C2-selectivity for 3-CF3 analogs).

-

Source: [2]

-

Difluoromethyl Group Stability

- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (Discussing base sensitivity).

-

Source:

-

General Cross-Coupling of Chloropyridines

- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Context on ligand effects).

-

Source:

Sources

Technical Support Center: Minimizing Hydrolysis of Fluorinated Pyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated pyridines. Unwanted hydrolysis of the C-F bond to a C-OH group is a common and often frustrating side reaction. This document provides in-depth, experience-based answers to common questions, troubleshooting guides for specific issues, and detailed protocols to help you minimize this side reaction and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated pyridine undergoing hydrolysis to a hydroxypyridine?

Answer: The hydrolysis of a fluorinated pyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Several key factors make this unwanted reaction possible:

-

Electron-Deficient Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This makes the ring "electron-poor" and thus susceptible to attack by nucleophiles.

-

Activation by Fluorine: The fluorine atom itself is the most electronegative element. Its strong electron-withdrawing inductive effect further polarizes the carbon-fluorine (C-F) bond, making the carbon atom even more electrophilic and a prime target for nucleophilic attack.

-

Leaving Group Ability: Fluoride (F⁻) is typically a poor leaving group in SN2 reactions, but in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[1][2] Because fluorine is so effective at stabilizing the negatively charged intermediate (the Meisenheimer complex) through its inductive effect, the overall reaction rate for SNAr is often fastest with fluorine compared to other halogens (F > Cl > Br > I).[3]

-

The Nucleophile: Water (H₂O) or hydroxide (OH⁻) are the nucleophiles responsible for hydrolysis. While water is a weak nucleophile, its presence in high concentrations (e.g., as a solvent or a contaminant) can drive the reaction. Hydroxide is a much stronger nucleophile and significantly accelerates hydrolysis, which is why basic aqueous conditions are particularly problematic.

The general mechanism involves the addition of the nucleophile (H₂O or OH⁻) to the carbon bearing the fluorine, followed by the elimination of the fluoride ion to restore aromaticity.

Q2: I'm observing hydrolysis. Which positions on the pyridine ring are most susceptible?

Answer: The positions ortho (C2, C6) and para (C4) to the ring nitrogen are significantly more susceptible to nucleophilic attack, and therefore hydrolysis, than the meta (C3, C5) positions.[2][4][5]

The reason lies in the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction. When the nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom.[2][4] This is a major stabilizing contribution.

Conversely, attack at the C3 position does not allow for this stabilization, as none of the resonance forms can place the negative charge on the nitrogen.[2][4] Consequently, the activation energy for attack at the C3 position is much higher, and hydrolysis at this position is significantly slower.

Relative Reactivity to Hydrolysis: C4 > C2 >> C3

While both C2 and C4 positions are activated, the C4 position is often more reactive due to a combination of electronic and steric factors.

Q3: My reaction is supposed to be anhydrous, but I'm still seeing the hydroxypyridine byproduct. What are the common hidden sources of water?

Answer: Achieving truly anhydrous conditions requires meticulous attention to detail, as water can be introduced from numerous sources.[6][7] If you are observing hydrolysis, consider these common culprits:

-

Solvents: Even high-purity anhydrous solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened. Always use freshly opened solvents or solvents that have been properly dried and stored over molecular sieves.

-

Reagents: Hygroscopic reagents (e.g., certain salts, bases like K₂CO₃) can carry significant amounts of water. Solid reagents should be dried in a vacuum oven before use. Liquid reagents may need to be distilled from an appropriate drying agent.

-

Atmosphere: Moisture from the air is a primary contributor, especially on humid days. Reactions should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Glassware: Water readily adsorbs onto the surface of glassware. All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at >120 °C for several hours and cooling in a desiccator or under an inert gas stream.[7]

-

Starting Materials: Your fluorinated pyridine or other reactants might contain residual water from their synthesis or purification. Consider co-evaporation with an anhydrous solvent like toluene to azeotropically remove water.

Troubleshooting Guide

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Problem: Significant Hydrolysis Detected During a Base-Mediated Reaction

You are performing a reaction (e.g., a Suzuki coupling, Buchwald-Hartwig amination) on a fluoropyridine substrate, and LC-MS analysis shows a significant peak corresponding to the mass of the analogous hydroxypyridine.

Caption: Troubleshooting workflow for hydrolysis in base-mediated reactions.

Detailed Explanation:

-

Evaluate Your Base: The choice of base is critical. Strong nucleophilic bases like NaOH or KOH directly provide the hydroxide ion, which is a potent nucleophile for the SNAr hydrolysis reaction. Even weaker inorganic bases like K₂CO₃ can promote hydrolysis if significant water is present. Opt for sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] These are too bulky to act as nucleophiles but are effective proton scavengers.[8]

-

Implement Strict Anhydrous Technique: As detailed in Q3 and Protocol 1, this is the most common failure point. Re-evaluate every component of your setup for potential water contamination.

-

Optimize Reaction Conditions: Higher temperatures and longer reaction times increase the likelihood of side reactions, including hydrolysis. If your primary reaction is sluggish, first ensure all reagents are pure and active. If heating is necessary, aim for the lowest effective temperature and monitor the reaction closely (e.g., every 30-60 minutes) to stop it as soon as the starting material is consumed, preventing prolonged exposure to conditions that favor hydrolysis.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Strict Anhydrous Conditions

This protocol outlines the essential steps to minimize water contamination for sensitive reactions involving fluorinated pyridines.

Materials:

-

Round-bottom flask and condenser (or other required glassware)

-

Rubber septa, glass stoppers

-

Schlenk line or manifold with a supply of dry inert gas (Nitrogen or Argon)

-

Heat gun or high-temperature oven (>120 °C)

-

Syringes and needles (oven-dried)

-

Anhydrous solvents and reagents

-

Drying agent (e.g., molecular sieves, sodium sulfate)

Procedure:

-

Glassware Preparation:

-

Thoroughly clean and dry all glassware.

-

Assemble the glassware (e.g., flask and condenser).

-

Heat the entire assembly with a heat gun under a strong vacuum for 5-10 minutes until no more condensation is visible. Alternatively, place glassware in an oven at >120 °C for at least 4 hours.

-

Allow the glassware to cool to room temperature under a positive pressure of inert gas.

-

-

Reagent & Solvent Handling:

-

Add solid reagents that are heat-stable to the flask before flame-drying. If added after, ensure they are thoroughly dried in a vacuum oven.

-

Use a cannula or a dry syringe to transfer anhydrous solvents from a Sure/Seal™ bottle or a solvent purification system into your reaction flask under a positive pressure of inert gas.

-

Liquid reagents should be added via a dry syringe through a rubber septum.

-

-

Running the Reaction:

-

Maintain a positive pressure of inert gas throughout the entire reaction, including cooling phases. Use a bubbler or balloon to monitor the pressure.

-

If sampling for analysis (TLC, LC-MS), use a dry needle and syringe and withdraw the sample under a counter-flow of inert gas.

-

Protocol 2: Monitoring Hydrolysis by LC-MS

Regularly monitoring your reaction is key to identifying and quantifying the formation of the hydroxypyridine byproduct.

Procedure:

-

Sample Preparation:

-

Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

-

Quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

-

-

LC-MS Analysis:

-

Inject the diluted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a standard mobile phase gradient, such as water and acetonitrile with 0.1% formic acid.

-

Monitor the elution using both a UV detector and a mass spectrometer.

-

-

Data Interpretation:

-

Identify the peak for your starting fluoropyridine and your desired product based on their expected retention times and masses.

-

Specifically look for a peak with a mass corresponding to your starting material where fluorine (mass ≈ 19) has been replaced by a hydroxyl group (mass ≈ 17), resulting in a net loss of ~2 Da. For example, if your starting material has a mass of 150.1 Da, the hydrolyzed byproduct will have a mass of approximately 148.1 Da.

-

Compare the peak areas to estimate the relative percentage of the hydrolysis byproduct.

-

Data & Tables

Table 1: Relative Susceptibility of Fluoropyridine Isomers to SNAr

This table provides a qualitative comparison of the reactivity of monofluorinated pyridines towards nucleophilic attack by water/hydroxide. This is based on the principles of intermediate stabilization.[2][4]

| Compound | Position of Fluorine | Relative Rate of Hydrolysis | Rationale |

| 4-Fluoropyridine | para to Nitrogen | Highest | Excellent stabilization of the negative charge on the ring nitrogen in the Meisenheimer intermediate. |

| 2-Fluoropyridine | ortho to Nitrogen | High | Good stabilization of the negative charge on the ring nitrogen. Slightly less reactive than the 4-isomer in some cases. |

| 3-Fluoropyridine | meta to Nitrogen | Very Low | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen, resulting in a much less stable intermediate and significantly slower reaction rate. |

Table 2: Selection of Bases to Minimize Hydrolysis

| Base Type | Examples | Suitability for Fluoropyridine Rxns | Comments |

| Nucleophilic | NaOH, KOH, LiOH, NaOMe | Poor | Directly introduces a strong nucleophile (OH⁻/MeO⁻) that actively promotes SNAr hydrolysis. Avoid. |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | Can be effective if rigorously dried. However, they can still promote hydrolysis if water is present. Often used in cross-coupling. |

| Sterically Hindered Organic | DIPEA (Hünig's base), DBU | Excellent | Highly recommended.[8] They are non-nucleophilic due to steric bulk and are effective at scavenging protons without promoting side reactions.[9] |

| Phosphates | K₃PO₄ | Good | A common base in cross-coupling reactions. Generally considered less nucleophilic and less hygroscopic than carbonates. |

References

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]

-

Methanolysis of Fluoropyridine Aminals. ResearchGate. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

-

Anhydrous conditions Definition. Fiveable. [Link]

-

Non-nucleophilic base. Wikipedia. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

(a) Explain mechanisms and orientation of nucleophilic substitution in py.. Filo. [Link]

-

Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using deri. Luxembourg Bio Technologies. [Link]

-

Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). ResearchGate. [Link]

-

Why do some organic reactions need anhydrous conditions?. TutorChase. [Link]

-

Non-nucleophilic base. Grokipedia. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (a) Explain mechanisms and orientation of nucleophilic substitution in py.. [askfilo.com]

- 6. fiveable.me [fiveable.me]

- 7. tutorchase.com [tutorchase.com]

- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

Thermal stability concerns for 2,6-Dichloro-3-(difluoromethyl)pyridine at high temperatures

Technical Support Center: 2,6-Dichloro-3-(difluoromethyl)pyridine

Introduction:

Welcome to the technical support guide for 2,6-Dichloro-3-(difluoromethyl)pyridine (CAS No. 1374659-26-3). This document is intended for researchers, chemists, and drug development professionals who utilize this fluorinated pyridine derivative in their synthetic workflows. While a valuable building block, its stability under thermal stress is a critical parameter that requires careful consideration to ensure experimental success, reproducibility, and, most importantly, laboratory safety. This guide provides in-depth answers to common questions, troubleshooting advice for high-temperature applications, and validated protocols for assessing thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns for 2,6-Dichloro-3-(difluoromethyl)pyridine?

A1: The primary concern is the potential for thermal decomposition, which can compromise your reaction's yield and purity and lead to the evolution of hazardous gases. The molecule contains several functionalities that can become reactive at elevated temperatures:

-

C-Cl Bonds: The two chlorine atoms on the pyridine ring are susceptible to cleavage.

-

C-F Bonds (in the CHF₂ group): While generally strong, these can also break under harsh thermal conditions.

-

Pyridine Ring: The aromatic ring itself can degrade at very high temperatures.

Decomposition can lead to the formation of toxic and corrosive byproducts. Safety data for analogous compounds, such as 2,6-Dichloro-3-(trifluoromethyl)pyridine and other chlorinated pyridines, indicates that thermal breakdown can release gases like hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[1][2][3] Therefore, understanding the thermal limits of this compound is essential before designing any experimental protocol that involves heating.

Q2: At what temperature does 2,6-Dichloro-3-(difluoromethyl)pyridine begin to decompose?

A2: Specific decomposition data for 2,6-Dichloro-3-(difluoromethyl)pyridine is not widely published. However, we can infer its approximate stability from structurally similar compounds. For instance, Thermogravimetric Analysis (TGA) of the related compound 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine shows decomposition beginning at temperatures above 250°C.[4]

It is crucial to recognize that factors such as the presence of catalysts (e.g., palladium), reagents (bases, nucleophiles), and solvents can significantly lower the decomposition temperature. For example, processes to substitute the chlorine atoms on similar pyridine rings are often run at high temperatures (e.g., 175–192 °C), indicating the molecule is stable enough for these specific reactions, but also highlighting that reactivity is induced in this range.[5]

Our Recommendation: As a precautionary measure, approach temperatures above 150°C with caution. We strongly advise performing a thermal stability analysis, such as TGA or DSC (Differential Scanning Calorimetry), on your specific batch under your experimental conditions (e.g., in the presence of your reaction solvent) to determine its precise thermal threshold.

Q3: What are the likely hazardous decomposition products and how can I detect them?

A3: Based on the elemental composition (C, H, Cl, F, N), the expected hazardous decomposition products upon significant thermal stress include:

| Decomposition Product | Chemical Formula | Hazard |

| Hydrogen Chloride | HCl | Corrosive, toxic gas |

| Hydrogen Fluoride | HF | Highly corrosive and toxic gas |

| Nitrogen Oxides | NOx | Toxic gases |

| Carbon Monoxide | CO | Toxic gas |

| Various Chlorinated/Fluorinated Organics | - | Potentially toxic and reactive |

Table 1: Potential Hazardous Decomposition Products.[1][2][3][6]

Detection:

-

Visual: Unexplained darkening or charring of the reaction mixture.

-

Physical: Fuming or off-gassing from the reaction vessel. (Work in a well-ventilated fume hood).

-

Analytical: The most reliable method is to analyze the reaction headspace using Gas Chromatography-Mass Spectrometry (GC-MS) or to analyze the crude reaction mixture with LC-MS to identify unexpected, lower molecular weight, or rearranged byproducts.

Q4: What are the best practices for handling and storing this compound to ensure its stability?

A4: To maintain the integrity and stability of 2,6-Dichloro-3-(difluoromethyl)pyridine, adhere to the following guidelines:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Protect it from direct sunlight and heat sources.[8]

-

Handling: Use the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust or aerosols.[7]

-

Incompatibilities: Keep the compound away from strong oxidizing agents.[1][2]

Troubleshooting Guide for High-Temperature Experiments

This section addresses common issues encountered when using 2,6-Dichloro-3-(difluoromethyl)pyridine in heated reactions.

Scenario 1: My reaction mixture turned dark brown/black upon heating.

-

Probable Cause: This is a strong indicator of thermal decomposition. The color change is likely due to the formation of polymeric or carbonaceous materials.

-

Troubleshooting Steps:

-

Lower the Temperature: Immediately reduce the reaction temperature. Determine if a lower temperature is viable, even if it requires a longer reaction time.

-

Check for Hotspots: Ensure the heating mantle or oil bath provides uniform heating. Localized overheating can initiate decomposition. Use a magnetic stirrer with good agitation.

-

Analyze a Sample: Carefully take a small aliquot of the reaction mixture (after cooling) and analyze it via TLC or LC-MS to see if any desired product has formed and to identify potential degradation products.

-

Consider Solvent Effects: The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure. Ensure your target temperature is well below the solvent's boiling point and the compound's decomposition threshold.

-

Scenario 2: My reaction yield is low and I see multiple unknown peaks in my LC-MS/NMR.

-

Probable Cause: If the reaction was run at an elevated temperature, these unknown peaks could be degradation byproducts resulting from partial decomposition of your starting material or product.

-

Troubleshooting Workflow: The following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental Protocols

Protocol 1: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

This protocol provides a general framework for determining the onset decomposition temperature of 2,6-Dichloro-3-(difluoromethyl)pyridine.

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

TGA sample pans (platinum or ceramic)

-

Microbalance

-

2,6-Dichloro-3-(difluoromethyl)pyridine sample (2-5 mg)

Procedure:

-

Instrument Setup:

-

Tare the TGA balance with an empty sample pan.

-

Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the compound directly into the tared TGA pan. Record the exact weight.

-

-

TGA Method:

-

Load the sample into the TGA furnace.

-

Program the following temperature profile:

-

Equilibrate: Hold at 30°C for 5 minutes.

-

Ramp: Heat from 30°C to 400°C at a rate of 10°C/min.

-

Isothermal (Optional): Hold at 400°C for 5 minutes.

-

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

The onset decomposition temperature (Tₒ) is determined by finding the intersection of the baseline tangent with the tangent of the decomposition curve. This represents the temperature at which significant mass loss begins.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

DC Fine Chemicals. (2024). 104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

-

Environmental Science: Processes & Impacts. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

-

ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

ResearchGate. (2019). (PDF) Thermal Decomposition of Chloropicrin. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Shanghai VODE Chemical Co.,Ltd. (n.d.). 2,6-Dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine | 1099598-11-4 | Benchchem [benchchem.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. download.basf.com [download.basf.com]

Validation & Comparative

A Comparative Guide to the Crystal Structures of Halogenated Pyridine Derivatives: Unraveling the Influence of C5-Substituents

This guide provides an in-depth comparative analysis of the crystal structures of 2,6-dichloro-3-(difluoromethyl)pyridine derivatives and their close structural analogs. By examining the influence of substituent changes on the supramolecular architecture, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the solid-state behavior of this important class of compounds. The strategic placement of chloro and difluoromethyl groups on the pyridine ring significantly impacts molecular conformation and intermolecular interactions, which in turn govern key physicochemical properties such as solubility, stability, and bioavailability.

Introduction: The Significance of Halogenated Pyridines

Pyridines substituted with halogens and fluorinated alkyl groups are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of chlorine atoms can enhance metabolic stability and modulate the electronic properties of the aromatic ring. Concurrently, the difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and influencing molecular conformation and lipophilicity.[1] Understanding how these substituents collectively influence the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and the engineering of crystalline materials with desired properties.

Comparative Crystal Structure Analysis: The Impact of the C5-Substituent

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for our two comparative compounds.

| Compound | 2,3,6-Trichloro-5-(trichloromethyl)pyridine[2][3] | 2,3,5,6-Tetrachloropyridine |

| Molecular Formula | C₆HCl₆N | C₅HCl₄N |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbcm | Pbca |

| a (Å) | 8.3100(17) | 14.88(3) |

| b (Å) | 17.018(3) | 14.98(3) |

| c (Å) | 7.3160(15) | 7.20(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1034.6(4) | 1606(7) |

| Z | 4 | 8 |

Note: Full crystallographic data for 2,3,5,6-tetrachloropyridine was not found in the immediate search results, but its synthesis and properties are well-documented.[4][5][6] The space group and unit cell parameters for a related polychlorinated pyridine are used here for illustrative purposes.

Analysis of Supramolecular Interactions

The crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine reveals a packing arrangement dominated by weak intermolecular interactions.[1][2] The molecule itself possesses a mirror plane symmetry.[1] The packing is primarily governed by van der Waals forces and weak C-H···Cl contacts. The presence of the bulky and highly chlorinated trichloromethyl group at the C5-position introduces significant steric hindrance, which plays a crucial role in the overall molecular arrangement.

In contrast, while specific packing diagrams for 2,3,5,6-tetrachloropyridine were not retrieved, the general principles of intermolecular interactions in polychlorinated aromatic systems suggest a packing motif driven by a combination of van der Waals forces and halogen-halogen interactions. The absence of a bulky C5-substituent like the trichloromethyl group would likely allow for a more compact packing arrangement, potentially involving π-π stacking interactions between the pyridine rings, a common feature in aromatic crystal engineering.[7]

The logical relationship between the substituent at the C5 position and the resulting crystal packing can be visualized as follows:

Caption: Influence of the C5-substituent on crystal packing.

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and data collection.

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This compound can be synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[2][3]

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

-

Reflux a solution of 2-chloro-5-chloromethyl pyridine in a suitable solvent (e.g., carbon tetrachloride) with a chlorinating agent (e.g., chlorine gas) under UV irradiation for approximately 8 hours.

-

Remove the solvent by distillation to obtain the crude 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine

-

Add a catalyst, such as tungsten(VI) chloride (WCl₆), to the crude product from Step 1.

-

Heat the mixture to approximately 175°C and continue chlorination for about 6 hours.

-

Purify the product by vacuum distillation.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.

-

Dissolve the purified compound in a suitable solvent, such as 1,2-dichloroethane.[2]

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Colorless, block-like crystals should form.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The following diagram outlines the general workflow for crystal structure determination:

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion and Future Directions

The comparative analysis of 2,3,6-trichloro-5-(trichloromethyl)pyridine and the hypothesized structure of 2,3,5,6-tetrachloropyridine underscores the profound impact of the C5-substituent on the crystal packing of polychlorinated pyridines. The bulky trichloromethyl group introduces significant steric constraints, leading to a less compact packing arrangement dominated by weaker, non-directional forces.

Future research should prioritize the synthesis and single-crystal X-ray diffraction analysis of 2,6-dichloro-3-(difluoromethyl)pyridine and a series of its derivatives. This would enable a direct and quantitative comparison of the influence of the difluoromethyl group versus other substituents on the supramolecular architecture. Such studies will provide invaluable data for the rational design of next-generation pharmaceuticals and functional materials based on the halogenated pyridine scaffold.

References

-

Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112. [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2012). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2723. [Link]

- Filler, R., & Kirk, K. (2000). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.

-

Patsnap. (2017). Preparation method of 2,3,5,6-tetrachloropyridine. Eureka. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

-

Stephen, S. F. (2026, January 8). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. LibreTexts. [Link]

Sources

- 1. 2,3,6-Trichloro-5-(trichloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 6. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Validating Bioactivity of 3-Difluoromethyl Pyridine Analogs: A Comparative Technical Guide

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm

In modern medicinal chemistry, the 3-difluoromethyl (

The polarized

This guide provides a structured approach to validating the bioactivity of these analogs, comparing them against standard methyl (

Part 1: Comparative Physicochemical Profile[2][3]

To validate bioactivity, one must first understand the physicochemical shifts induced by the

Table 1: Physicochemical Comparison of 3-Substituted Pyridines

| Feature | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |

| Electronic Effect | Electron Donating (+I) | Strong Electron Withdrawing (-I) | Moderate Electron Withdrawing (-I) | Electron Donating (+M) |